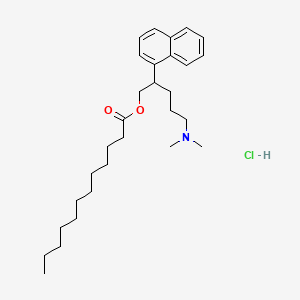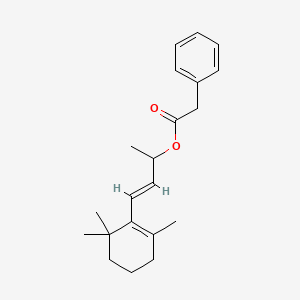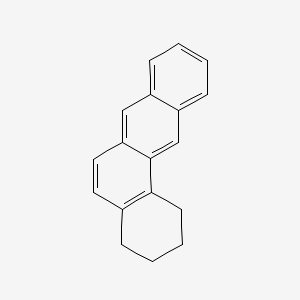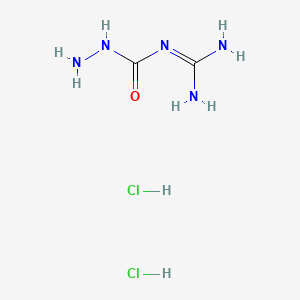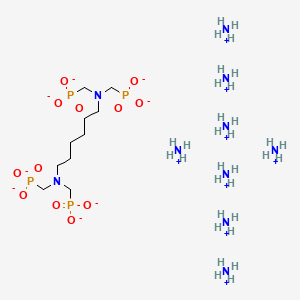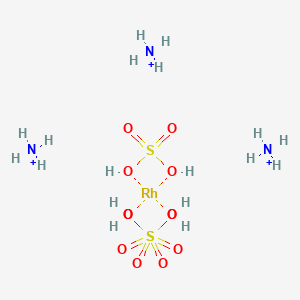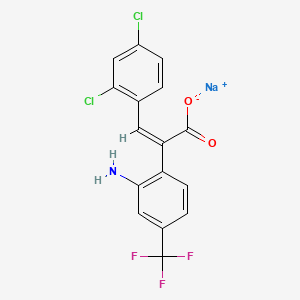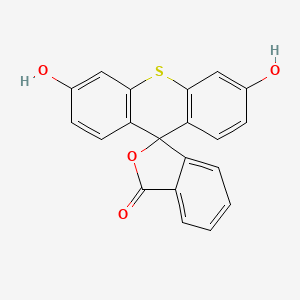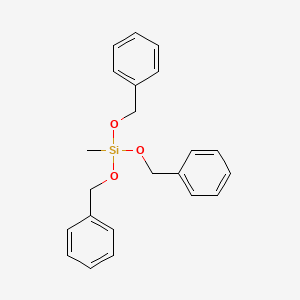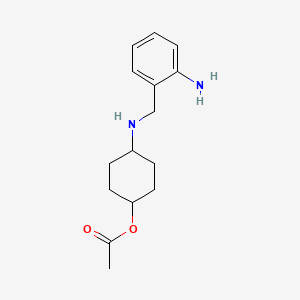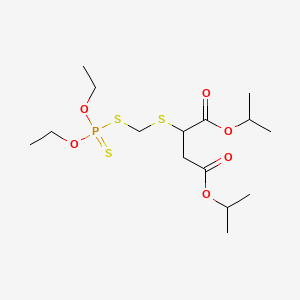
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple thio and phosphinothioyl groups, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester involves multiple steps, typically starting with the preparation of the phosphinothioyl intermediate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Common industrial methods include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thio groups into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the phosphinothioyl groups, often employing reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .
Applications De Recherche Scientifique
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, ethyl methyl ester: This compound has a simpler structure and different reactivity compared to Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester.
Butanedioic acid, ethyl 3-methylbutyl ester: Another similar compound with distinct chemical properties and applications.
Uniqueness
What sets this compound apart is its complex structure, which imparts unique reactivity and potential for diverse applications. Its multiple thio and phosphinothioyl groups make it particularly valuable in research focused on oxidative stress and enzyme modulation .
Propriétés
Numéro CAS |
63234-00-4 |
|---|---|
Formule moléculaire |
C15H29O6PS3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
dipropan-2-yl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C15H29O6PS3/c1-7-18-22(23,19-8-2)25-10-24-13(15(17)21-12(5)6)9-14(16)20-11(3)4/h11-13H,7-10H2,1-6H3 |
Clé InChI |
UAPUHYNHGPHZDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SCSC(CC(=O)OC(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


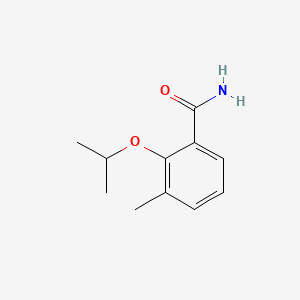

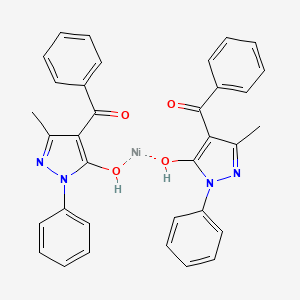
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
